5-Methyluridine-3'-13C is a modified nucleoside that incorporates a stable isotope of carbon at the 3' position of 5-methyluridine. This compound is of significant interest in biochemical and molecular biology research due to its utility in studying RNA structure and function. It serves as a valuable tool for investigating the dynamics of RNA modifications and their biological implications.
5-Methyluridine-3'-13C can be synthesized from natural nucleosides or derived from enzymatic pathways that modify uridine. Its synthesis often involves the incorporation of isotopically labeled precursors, allowing researchers to trace metabolic pathways and study interactions at a molecular level.
5-Methyluridine-3'-13C belongs to the class of nucleosides, specifically modified ribonucleosides. It is categorized under methylated nucleosides, which are known to play critical roles in RNA stability and function.
The synthesis of 5-Methyluridine-3'-13C typically employs several key methods:
The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time. For instance, reactions may be monitored using high-performance liquid chromatography (HPLC) to ensure high yields and purity of the final product .
The molecular structure of 5-Methyluridine-3'-13C consists of a uracil base with a methyl group attached to the 5-position and a carbon-13 isotope at the 3' position of the ribose sugar. The structural formula can be represented as follows:
The incorporation of the carbon-13 isotope allows for enhanced nuclear magnetic resonance (NMR) studies, providing insights into molecular dynamics and interactions within RNA structures.
5-Methyluridine-3'-13C participates in various chemical reactions typical for nucleosides, including:
Reactions are often characterized by monitoring changes in spectral data (e.g., NMR or mass spectrometry) to confirm successful modifications and quantify yields .
The mechanism by which 5-Methyluridine-3'-13C exerts its effects in biological systems typically involves its incorporation into RNA molecules. Once integrated, it can influence RNA stability, folding, and interactions with proteins or other nucleic acids.
Studies have shown that methylation at the 5-position can enhance resistance to enzymatic degradation, thereby prolonging the lifespan of RNA transcripts in cellular environments .
Relevant analytical techniques like NMR spectroscopy can provide detailed information about its purity and structural integrity .
5-Methyluridine-3'-13C is primarily used in:
5-Methyluridine (m5U, ribothymidine) is a naturally occurring modified pyrimidine nucleoside, structurally characterized by a methyl group (-CH₃) at the C5 position of uracil, linked to ribose via an N-glycosidic bond at the N1 position (Figure 1). Its molecular formula is C₁₀H₁₄N₂O₆, with a molar mass of 258.23 g/mol and a melting point of 184°C [9]. The methyl group introduces steric and electronic perturbations compared to uridine: (1) It enhances base stacking and hydrophobic interactions within RNA helices; (2) It reduces hydrogen-bonding capacity relative to unmodified uridine; and (3) It promotes conformational rigidity in nucleic acid structures [1].
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₄N₂O₆ |
Molar Mass | 258.23 g/mol |
Melting Point | 184°C |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Functionally, m5U is a conserved post-transcriptional modification in RNA. In tRNA, it predominates at position 54 within the TΨC loop, where it stabilizes the L-shaped tertiary fold through base-pairing interactions (e.g., a reverse Hoogsteen pair with adenosine at position 58) [1] [9]. In mRNA, m5U serves as an epitranscriptomic mark influencing stability, translation, and cellular localization, with aberrant levels linked to cancers and developmental disorders [1] [4].
Stable isotope labeling, particularly with ¹³C, is indispensable for probing nucleoside structure, dynamics, and metabolism. Key advantages include:
Application | Technical Benefit | Example |
---|---|---|
NMR Spectroscopy | Reduced spectral complexity; CH₂-TROSY compatibility | Isolated C5′-methylene signals in slow-tumbling RNAs [2] |
Metabolic Flux Analysis (MFA) | Quantification of pathway fluxes in cancer/normal cells | Tracing m5U degradation in Arabidopsis [7] [10] |
RNA-Protein Interactions | Detection of binding-induced chemical shift perturbations | Probing tRNA-methyltransferase complexes |
The ribose 3'-carbon is a strategic site for isotopic labeling due to its role in RNA backbone conformation and enzymatic processing. Specific insights enabled by 3'-¹³C labeling include:
Table 3: Research Insights Enabled by 3′-¹³C-m5U Labeling
Biological Process | Insight from 3′-¹³C-m5U | Technique |
---|---|---|
RNA Catabolism | NSH1 hydrolyzes m5U to thymine + ribose; ribose enters glycolysis | ¹³C-MFA + GC-MS [7] |
tRNA Structural Stability | m5U54 enhances C3′-endo conformation in T-loop | ¹³C NMR relaxation [2] |
mRNA Modification Mapping | Quantification of m5U stoichiometry in 3′-UTRs | LC-MS/MS with labeled internal standards [4] |
Figure 1: Structure of 5-Methyluridine-3′-¹³C
OH | HO--C*--[Base: Thymine] | CH₂OH
C denotes ¹³C at the 3′ position.
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